N-(2-etoxiciclopropil)carbamato de tert-butilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

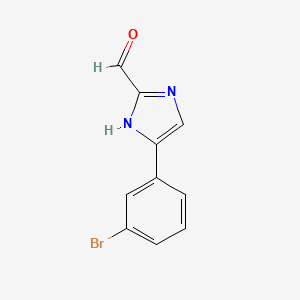

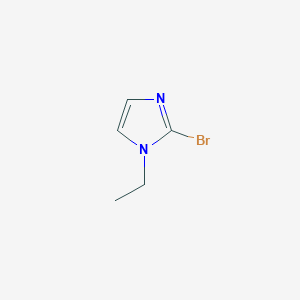

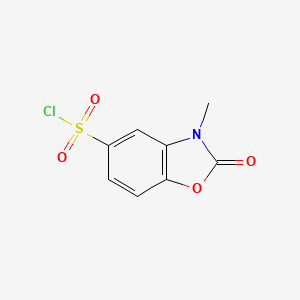

“tert-butyl N-(2-ethoxycyclopropyl)carbamate” is a chemical compound . It is related to “tert-Butyl carbamate”, which is a compound with the molecular formula C5H11NO2 . The carbamate group is a key structural motif in many approved drugs and prodrugs .

Synthesis Analysis

Carbamates, including “tert-butyl N-(2-ethoxycyclopropyl)carbamate”, can be synthesized from the corresponding carboxylic acids . The reaction with di-tert-butyl dicarbonate and sodium azide leads to the formation of the corresponding acyl azides, which then undergo a Curtius rearrangement .Molecular Structure Analysis

The molecular structure of “tert-butyl N-(2-ethoxycyclopropyl)carbamate” can be analyzed using various spectroscopic methods . The carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities .Chemical Reactions Analysis

Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . They are also used in palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl N-(2-ethoxycyclopropyl)carbamate” can be analyzed using various methods . For example, the molecular weight of “tert-Butyl carbamate”, a related compound, is 117.15 g/mol .Aplicaciones Científicas De Investigación

- Este compuesto es un producto intermedio importante en la síntesis de ceftolozana . Ceftolozana es un nuevo antibiótico cefalosporínico de quinta generación intravenoso derivado de la modificación estructural de FK518 . Tiene buena tolerancia, un amplio espectro antibacteriano, fuerte actividad contra bacterias Gram-positivas y Gram-negativas, y fuerte actividad antibacteriana contra Pseudomonas aeruginosa y Pseudomonas aeruginosa multirresistente en pruebas in vivo e in vitro .

- Este compuesto se utiliza en el desarrollo de fármacos. Sus aplicaciones abarcan desde el desarrollo de fármacos hasta la síntesis de materiales, ofreciendo posibilidades innovadoras para los avances en varios campos.

- Como se mencionó anteriormente, este compuesto también se utiliza en la síntesis de materiales. Se puede utilizar para crear nuevos materiales con propiedades únicas, que pueden utilizarse en diversas industrias como la electrónica, la construcción y la fabricación.

- Este compuesto se utiliza en la investigación química . Se puede utilizar para estudiar las propiedades y reacciones de compuestos similares, lo que contribuye al avance de la ciencia química .

- Este compuesto se utiliza en la industria farmacéutica . Se utiliza en la producción de varios medicamentos, incluidos los antibióticos como la ceftolozana .

Síntesis de Ceftolozana

Desarrollo de fármacos

Síntesis de materiales

Investigación química

Industria farmacéutica

Industria química

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-(2-ethoxycyclopropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-5-13-8-6-7(8)11-9(12)14-10(2,3)4/h7-8H,5-6H2,1-4H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQIACBOMWDEML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC1NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801171450 |

Source

|

| Record name | Carbamic acid, N-(2-ethoxycyclopropyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801171450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1803606-62-3 |

Source

|

| Record name | Carbamic acid, N-(2-ethoxycyclopropyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803606-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(2-ethoxycyclopropyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801171450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

carbamoyl}methyl)carbamate](/img/structure/B1373796.png)